Debrisoquin hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

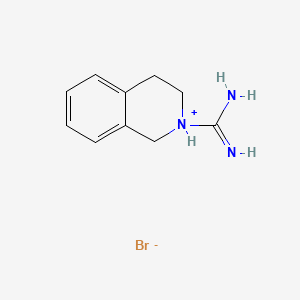

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-2-ium-2-carboximidamide;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3.BrH/c11-10(12)13-6-5-8-3-1-2-4-9(8)7-13;/h1-4H,5-7H2,(H3,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSAHPTZGHRJSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[NH+](CC2=CC=CC=C21)C(=N)N.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131-65-3 | |

| Record name | 2(1H)-Isoquinolinecarboximidamide, 3,4-dihydro-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Debrisoquin hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Debrisoquine Hydrobromide: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Debrisoquine is a potent antihypertensive agent whose primary mechanism of action is the blockade of adrenergic neurons, similar to guanethidine. Its therapeutic effect is achieved by inhibiting the release of norepinephrine from sympathetic nerve endings, leading to a reduction in peripheral vascular resistance and blood pressure. A critical aspect of debrisoquine's pharmacology is its metabolism, which is predominantly mediated by the highly polymorphic cytochrome P450 enzyme, CYP2D6. This results in significant inter-individual variability in its pharmacokinetic profile, categorizing individuals into poor, extensive, and ultrarapid metabolizer phenotypes. This guide provides an in-depth examination of the molecular mechanisms, pharmacokinetics, and key experimental methodologies related to debrisoquine.

Core Mechanism of Action: Adrenergic Neuron Blockade

Debrisoquine exerts its antihypertensive effects by acting at the sympathetic neuroeffector junction.[1][2] The process involves several key steps:

-

Uptake into the Presynaptic Neuron: Debrisoquine is a substrate for the norepinephrine transporter (NET), also known as solute carrier family 6 member 2 (SLC6A2).[1][2] It is actively transported from the synaptic cleft into the cytoplasm of the presynaptic adrenergic neuron.

-

Sequestration into Synaptic Vesicles: Once inside the neuron, debrisoquine is concentrated in norepinephrine-containing synaptic vesicles.[1][2] This process is thought to occur via the vesicular monoamine transporter (VMAT).

-

Depletion of Norepinephrine Stores: The accumulation of debrisoquine within the vesicles displaces norepinephrine, leading to a gradual depletion of the neurotransmitter stores in the nerve endings.[1][2]

-

Inhibition of Norepinephrine Release: Crucially, debrisoquine blocks the release of norepinephrine in response to the arrival of an action potential at the nerve terminal.[1][2] This blockade of neurotransmitter release is the ultimate cause of the sympatholytic effect.

Unlike some other antihypertensive agents, debrisoquine does not block alpha- or beta-adrenergic receptors directly, nor does it produce parasympathetic blockade.[1][2] The resulting sympathetic blockade leads to a decrease in peripheral resistance and cardiac output, thereby lowering blood pressure.[2]

Pharmacogenomics and Metabolism: The Role of CYP2D6

A defining feature of debrisoquine is its metabolism by the cytochrome P450 enzyme CYP2D6.[3] This enzyme exhibits significant genetic polymorphism, leading to marked differences in how individuals metabolize debrisoquine and a wide range of other clinically important drugs.[3]

The primary metabolic pathway is the 4-hydroxylation of debrisoquine to its major, inactive metabolite, 4-hydroxydebrisoquine. Based on their ability to carry out this metabolic conversion, individuals can be classified into distinct phenotypes:

-

Poor Metabolizers (PMs): These individuals have two deficient CYP2D6 alleles, leading to a significantly reduced or absent ability to metabolize debrisoquine. They experience higher plasma concentrations of the parent drug and a more pronounced therapeutic and toxic effect.

-

Extensive Metabolizers (EMs): This group possesses at least one functional CYP2D6 allele and metabolizes debrisoquine at a "normal" rate.

-

Ultrarapid Metabolizers (UMs): These individuals have multiple copies of the functional CYP2D6 gene, resulting in a very high rate of debrisoquine metabolism. They may require higher doses to achieve a therapeutic effect.

This genetic variability is a critical consideration in the clinical use of debrisoquine and in drug development, where it serves as a probe to phenotype individuals for CYP2D6 activity.

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data related to debrisoquine's mechanism of action.

Table 1: Interaction with Drug Metabolizing Enzymes and Transporters

| Parameter | Target | Species | Value | Notes |

| IC50 | CYP2D6 (Debrisoquine 4-hydroxylase) | Human (liver microsomes) | 3.6 µM (inhibited by Quinidine) | Quinidine is a potent competitive inhibitor of debrisoquine hydroxylation. |

| Ki | CYP2D6 (Debrisoquine 4-hydroxylase) | Human (liver microsomes) | 0.6 µM (inhibited by Quinidine) | Competitive inhibition. |

| IC50 | CYP2D6 (Debrisoquine 4-hydroxylase) | Rat (liver microsomes) | 137 µM (inhibited by Quinidine) | Demonstrates species differences in inhibitor potency. |

| Ki | CYP2D6 (Debrisoquine 4-hydroxylase) | Rat (liver microsomes) | 50 µM (inhibited by Quinidine) | Competitive inhibition. |

| Km | Organic Cation Transporter 1 (OCT1) | Human (HEK293 cells) | 5.9 ± 1.5 µM | Michaelis-Menten kinetics for debrisoquine uptake.[4] |

| Vmax | Organic Cation Transporter 1 (OCT1) | Human (HEK293 cells) | 41.9 ± 4.5 pmol/min/mg protein | Maximum velocity of debrisoquine uptake via OCT1.[4] |

| IC50 | Organic Cation Transporter 1 (OCT1) | Human (HEK293 cells) | 6.2 ± 0.8 µM | Inhibition of the model OCT1 substrate MPP+.[4] |

Table 2: Pharmacokinetic Parameters in Different CYP2D6 Phenotypes

| Parameter | Poor Metabolizers (PM) | Extensive Metabolizers (EM) | Ultrarapid Metabolizers (UM) | Notes |

| Debrisoquine Plasma Levels | Markedly elevated | "Normal" levels | Lower levels | Reflects the rate of metabolic clearance. |

| 4-hydroxydebrisoquine Plasma Levels | Very low to undetectable | "Normal" levels | Higher levels | Directly correlates with CYP2D6 activity. |

| Urinary Metabolic Ratio (Debrisoquine/4-hydroxydebrisoquine) | > 12.6 | 0.1 - 1.0 | < 0.1 | The standard metric for CYP2D6 phenotyping. |

| Urinary Recovery of Debrisoquine | High | Moderate | Low | Inversely related to metabolic capacity. |

Experimental Protocols

In Vitro CYP2D6 Inhibition Assay

Objective: To determine the inhibitory potential of a compound on debrisoquine 4-hydroxylase activity.

Methodology:

-

System: Human liver microsomes (HLM) or recombinant human CYP2D6 supersomes.

-

Substrate: Debrisoquine.

-

Incubation: HLMs or supersomes are incubated with debrisoquine in the presence of a NADPH-generating system at 37°C. A range of concentrations of the test inhibitor (e.g., quinidine) is included in parallel incubations.

-

Reaction Termination: The reaction is stopped after a defined period by the addition of a quenching solvent (e.g., ice-cold acetonitrile).

-

Analysis: The formation of the metabolite, 4-hydroxydebrisoquine, is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.

-

Data Analysis: The rate of metabolite formation is plotted against the inhibitor concentration, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated. Ki values can be determined by performing the assay with multiple substrate and inhibitor concentrations and fitting the data to appropriate models of enzyme inhibition (e.g., Michaelis-Menten, Cheng-Prusoff).

In Vitro Transporter Uptake Assay (for NET or OCT1)

Objective: To assess whether a compound is a substrate or inhibitor of a specific transporter.

Methodology:

-

System: A cell line stably overexpressing the transporter of interest (e.g., HEK293-hNET or HEK293-hOCT1). Parental cells not expressing the transporter are used as a negative control.

-

Radiolabeled Substrate: A known radiolabeled substrate for the transporter is used (e.g., [³H]-norepinephrine for NET, or a radiolabeled model substrate for OCT1).

-

Uptake Assay: The cells are incubated with the radiolabeled substrate in the presence or absence of the test compound (debrisoquine) at various concentrations.

-

Incubation and Termination: The uptake is allowed to proceed for a short, defined period at 37°C and is then terminated by rapidly washing the cells with ice-cold buffer to remove extracellular substrate.

-

Quantification: The amount of radioactivity accumulated inside the cells is measured by liquid scintillation counting.

-

Data Analysis: To determine if debrisoquine is a substrate, its uptake in the transporter-expressing cells is compared to the control cells. To determine its inhibitory potential, the reduction in the uptake of the radiolabeled substrate in the presence of debrisoquine is measured to calculate an IC50 value.

In Vivo Adrenergic Neuron Blockade in an Animal Model

Objective: To evaluate the sympatholytic and antihypertensive effects of debrisoquine in vivo.

Methodology:

-

Animal Model: Spontaneously hypertensive rats (SHR) are a commonly used model for essential hypertension.[5][6] Normotensive strains like Wistar-Kyoto (WKY) rats are used as controls.

-

Drug Administration: Debrisoquine is administered to the animals, typically via oral gavage or intraperitoneal injection, over a defined treatment period. A vehicle control group is also included.

-

Blood Pressure and Heart Rate Monitoring: Systolic and diastolic blood pressure, as well as heart rate, are measured at baseline and at multiple time points during the treatment period. This can be done non-invasively using tail-cuff plethysmography or invasively via telemetry or arterial cannulation for continuous monitoring.

-

Assessment of Sympathetic Function: The response to sympathomimetic agents (e.g., tyramine, which induces norepinephrine release) or to sympathetic nerve stimulation can be assessed to confirm adrenergic neuron blockade. A blunted pressor response to tyramine in debrisoquine-treated animals would indicate effective blockade.[7]

-

Biochemical Analysis: At the end of the study, plasma and tissue (e.g., heart, blood vessels) levels of catecholamines (norepinephrine, epinephrine) and their metabolites can be measured by HPLC or other sensitive analytical methods to quantify the extent of norepinephrine depletion.

Mandatory Visualizations

Caption: Debrisoquine's mechanism of adrenergic neuron blockade.

Caption: Workflow for assessing CYP2D6 inhibition by debrisoquine.

Caption: Interplay of debrisoquine's pharmacodynamics and pharmacokinetics.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Debrisoquine | C10H13N3 | CID 2966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The debrisoquine metabolic phenotype and DNA-based assays: implications of misclassification for the association of lung cancer and the debrisoquine metabolic phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The prototypic pharmacogenetic drug debrisoquine is a substrate of the genetically polymorphic organic cation transporter OCT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chronic antioxidant treatment improves sympathetic functions and beta-adrenergic pathway in the spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Heightened sympathetic neuron activity and altered cardiomyocyte properties in spontaneously hypertensive rats during the postnatal period - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influence of Debrisoquine Pressor Actions of Norepinephrine and Tyraine in Rabbits [test-psk.inforang.com]

Debrisoquine Hydrobromide: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Debrisoquine, an antihypertensive agent, serves as a critical probe drug for phenotyping the activity of the polymorphic cytochrome P450 enzyme, CYP2D6. The significant inter-individual variability in the metabolism of debrisoquine, leading to distinct pharmacokinetic and pharmacodynamic profiles, has made it a cornerstone in pharmacogenetic research. This technical guide provides an in-depth exploration of the pharmacokinetics and pharmacodynamics of debrisoquine hydrobromide, with a focus on its metabolism, the influence of CYP2D6 genetic polymorphism, and the resulting clinical implications. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and processes.

Introduction

Debrisoquine is a guanidinium compound that was historically used as an antihypertensive medication.[1] Its clinical use has largely been superseded by newer agents with more favorable side-effect profiles. However, debrisoquine remains an invaluable tool in clinical pharmacology and drug development due to its extensive metabolism by the highly polymorphic enzyme, Cytochrome P450 2D6 (CYP2D6).[1][2] The genetic variations in the CYP2D6 gene result in distinct populations with different metabolic capacities, broadly categorized as poor metabolizers (PMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs).[3] This variability in metabolism directly impacts the plasma concentrations of debrisoquine and its primary active metabolite, 4-hydroxydebrisoquine, leading to significant differences in its pharmacodynamic effects, including its antihypertensive action.[2] Understanding the pharmacokinetics and pharmacodynamics of debrisoquine is, therefore, crucial for interpreting drug-drug interactions, predicting adverse drug reactions, and personalizing medicine for a wide range of drugs metabolized by CYP2D6.

Pharmacodynamics: Mechanism of Action and Therapeutic Effects

Debrisoquine exerts its antihypertensive effect by acting as an adrenergic neuron blocking agent.[1] It is actively transported into sympathetic nerve endings by the norepinephrine transporter (NET). Inside the neuron, it is concentrated in the synaptic vesicles, where it displaces norepinephrine, leading to a depletion of norepinephrine stores.[1] This prevents the release of norepinephrine into the synaptic cleft upon nerve stimulation, resulting in a reduction of sympathetic tone, decreased peripheral vascular resistance, and a lowering of blood pressure.

The antihypertensive effect of debrisoquine is directly related to its concentration at the site of action within the sympathetic neuron. Due to the profound influence of CYP2D6 on its metabolism, poor metabolizers exhibit higher plasma concentrations of debrisoquine for a given dose compared to extensive metabolizers.[2] This leads to a more pronounced and prolonged antihypertensive response, and also a higher risk of adverse effects such as postural hypotension.[2]

Signaling Pathway of Debrisoquine's Antihypertensive Action

Caption: Debrisoquine's mechanism of antihypertensive action.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Absorption

Debrisoquine hydrobromide is readily absorbed from the gastrointestinal tract following oral administration.

Distribution

Information on the volume of distribution and protein binding of debrisoquine is not extensively detailed in the readily available literature.

Metabolism: The Central Role of CYP2D6

The metabolism of debrisoquine is the most critical determinant of its pharmacokinetic profile and is almost exclusively mediated by the CYP2D6 enzyme in the liver.[2] Debrisoquine undergoes extensive first-pass metabolism. The primary metabolic pathway is 4-hydroxylation to form 4-hydroxydebrisoquine, which is also pharmacologically active but generally less potent than the parent drug.[1] Other minor metabolites have also been identified.[1]

The genetic polymorphism of the CYP2D6 gene leads to a wide spectrum of metabolic activity:

-

Poor Metabolizers (PMs): Individuals with two non-functional CYP2D6 alleles. They have a significantly reduced or absent capacity to metabolize debrisoquine, leading to high plasma concentrations of the parent drug and very low concentrations of the 4-hydroxy metabolite.[2]

-

Intermediate Metabolizers (IMs): Individuals with one reduced-function and one non-functional allele, or two reduced-function alleles.

-

Extensive Metabolizers (EMs): Individuals with at least one, and typically two, functional CYP2D6 alleles. They metabolize debrisoquine efficiently.[2]

-

Ultrarapid Metabolizers (UMs): Individuals with multiple copies of functional CYP2D6 alleles. They exhibit exceptionally high metabolic capacity, leading to rapid elimination of debrisoquine and high concentrations of the 4-hydroxy metabolite.[3]

Metabolic Pathway of Debrisoquine

Caption: Metabolic pathway of debrisoquine.

Excretion

Debrisoquine and its metabolites are primarily excreted in the urine.[2] The ratio of unchanged debrisoquine to 4-hydroxydebrisoquine in an 8-hour urine sample is a widely used and reliable index of an individual's CYP2D6 metabolic phenotype. This is known as the Metabolic Ratio (MR).[2]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of debrisoquine are highly dependent on the individual's CYP2D6 genotype. Below is a summary of available quantitative data.

| Parameter | Poor Metabolizers (PM) | Extensive Metabolizers (EM) | Ultrarapid Metabolizers (UM) | Reference |

| Oral Dose | 10-20 mg | 10-20 mg | 20 mg | [2][4] |

| Tmax (hours) | 2-4 | 2-4 | 2-4 | [2] |

| Mean AUC(0-8h) Ratio (Debrisoquine) | ~22 | ~7 (Homozygous), ~22 (Heterozygous) | ~6 (Duplicated/Triplicated genes) | [2] |

| Mean AUC(0-8h) Ratio (4-Hydroxydebrisoquine) | ~1 | ~19 (Homozygous), ~7 (Heterozygous) | ~28 (Duplicated/Triplicated genes) | [2] |

| Urinary Recovery (0-96h) of Debrisoquine | Essentially complete | - | Near zero | [2] |

| Urinary Metabolic Ratio (MR) (Debrisoquine/4-OH-Debrisoquine in 8h urine) | > 12.6 | < 12.6 | Very low | [2] |

Note: The AUC ratios are relative values presented in the source study and do not represent absolute concentrations. Data for Cmax, half-life, and clearance in absolute units for each phenotype are not consistently available in the reviewed literature.

Experimental Protocols

Debrisoquine Phenotyping Protocol (Urine-Based)

This protocol outlines the general procedure for determining an individual's CYP2D6 phenotype using debrisoquine.

5.1.1. Subject Preparation

-

Obtain written informed consent.

-

Subjects should abstain from alcohol and medications known to interact with CYP2D6 for a specified period before the study.

-

Subjects should fast overnight before drug administration.

5.1.2. Drug Administration

-

Administer a single oral dose of 10 mg or 20 mg of debrisoquine hydrobromide with a glass of water.

5.1.3. Urine Collection

-

Empty the bladder immediately before debrisoquine administration (this urine is discarded).

-

Collect all urine for the next 8 hours in a provided container.

-

Record the total volume of urine collected.

-

Take an aliquot for analysis and store it frozen at -20°C or lower until analysis.

5.1.4. Sample Analysis

-

Analyze the urine samples for debrisoquine and 4-hydroxydebrisoquine concentrations using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).

5.1.5. Data Analysis

-

Calculate the Metabolic Ratio (MR) as the molar ratio of debrisoquine to 4-hydroxydebrisoquine.

-

Classify the subject's phenotype based on the MR:

-

PM: MR > 12.6

-

EM: MR < 12.6

-

Workflow for Debrisoquine Phenotyping

Caption: A typical workflow for debrisoquine phenotyping.

Pharmacokinetic Study Protocol

A more detailed pharmacokinetic study would involve serial blood sampling in addition to urine collection.

5.2.1. Subject Preparation and Drug Administration

-

As per the phenotyping protocol. An intravenous catheter may be placed for ease of blood collection.

5.2.2. Blood Sampling

-

Collect blood samples (e.g., 5 mL in heparinized tubes) at pre-dose (0 hours) and at various time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours).

-

Centrifuge blood samples to separate plasma.

-

Store plasma samples frozen at -20°C or lower until analysis.

5.2.3. Urine Collection

-

As per the phenotyping protocol, with collection intervals that may be divided (e.g., 0-4h, 4-8h, 8-12h, 12-24h).

5.2.4. Sample Analysis

-

Analyze plasma and urine samples for debrisoquine and 4-hydroxydebrisoquine concentrations using a validated bioanalytical method.

5.2.5. Pharmacokinetic Analysis

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), and clearance (CL) for both debrisoquine and 4-hydroxydebrisoquine using non-compartmental analysis.

Bioanalytical Method: LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the sensitive and specific quantification of debrisoquine and its metabolites in biological matrices. A detailed protocol would include:

-

Sample Preparation: Protein precipitation or solid-phase extraction of plasma or urine samples.

-

Chromatography: Separation on a C18 reverse-phase column with a suitable mobile phase gradient.

-

Mass Spectrometry: Detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for debrisoquine, 4-hydroxydebrisoquine, and an internal standard would be monitored.

-

Validation: The method must be fully validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.

Relationship between CYP2D6 Genotype, Pharmacokinetics, and Pharmacodynamics

The relationship between an individual's CYP2D6 genotype, the resulting pharmacokinetic profile of debrisoquine, and its pharmacodynamic effect is a classic example of the principles of pharmacogenetics.

Logical Relationship Diagram

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Disposition of debrisoquine in Caucasians with different CYP2D6-genotypes including those with multiple genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Debrisoquine hydroxylation phenotyping in geriatric psychopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

Debrisoquine Hydrobromide for CYP2D6 Phenotyping: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cytochrome P450 2D6 (CYP2D6) enzyme is a critical component in the metabolism of a significant portion of clinically used drugs.[1] Genetic polymorphisms in the CYP2D6 gene result in wide inter-individual variability in enzyme activity, leading to distinct metabolic phenotypes.[2] This variability can have profound implications for drug efficacy and toxicity. Debrisoquine, an antihypertensive agent, serves as a classic probe drug for in vivo assessment of CYP2D6 activity.[3] Its metabolism is predominantly mediated by CYP2D6, and the ratio of the parent drug to its primary metabolite in urine provides a reliable measure of an individual's CYP2D6 metabolic capacity.[4] This technical guide provides a comprehensive overview of the use of debrisoquine hydrobromide for CYP2D6 phenotyping, including detailed experimental protocols, data interpretation, and the underlying biochemical pathways.

Mechanism of Action and Metabolic Pathway

Debrisoquine is primarily metabolized in the liver via 4-hydroxylation to its main metabolite, 4-hydroxydebrisoquine.[4] This reaction is almost exclusively catalyzed by the CYP2D6 enzyme.[5] Individuals with normal or elevated CYP2D6 activity will extensively metabolize debrisoquine, resulting in a low ratio of debrisoquine to 4-hydroxydebrisoquine in the urine. Conversely, individuals with deficient CYP2D6 activity will exhibit poor metabolism of debrisoquine, leading to a high urinary ratio of the parent drug to its metabolite.[4] While 4-hydroxylation is the principal metabolic pathway, minor metabolites such as 3-hydroxydebrisoquine and 1-hydroxydebrisoquine have also been identified.[4] It is also important to note that the organic cation transporter OCT1 plays a role in the hepatic uptake of debrisoquine, which can also influence its metabolism.[6]

CYP2D6 Phenotypes and Metabolic Ratios

The metabolic ratio (MR) is calculated as the molar ratio of debrisoquine to 4-hydroxydebrisoquine in an 8-hour urine sample following administration of debrisoquine hydrobromide.[4] This ratio is used to classify individuals into distinct CYP2D6 phenotypes:

-

Poor Metabolizers (PMs): These individuals have little to no CYP2D6 enzyme activity.[2] They exhibit a high metabolic ratio.

-

Intermediate Metabolizers (IMs): These individuals have decreased CYP2D6 enzyme activity.

-

Extensive (Normal) Metabolizers (EMs): This group has normal CYP2D6 enzyme activity and represents the majority of the population.[2] They have a low metabolic ratio.

-

Ultrarapid Metabolizers (UMs): These individuals have elevated CYP2D6 enzyme activity, often due to gene duplication.[2] They exhibit a very low metabolic ratio.

The following table summarizes the typical metabolic ratios associated with each phenotype. It is important to note that these values, particularly for EM and UM, can show considerable overlap and may vary between different populations.

| Phenotype | Metabolic Ratio (MR) Range | Genotype Correlation |

| Poor Metabolizer (PM) | > 12.6 (in Caucasians)[4] | Two non-functional alleles (e.g., 4/4, 5/5) |

| Intermediate Metabolizer (IM) | 0.5 - 12.6 | One reduced-function and one non-functional allele |

| Extensive Metabolizer (EM) | 0.1 - 1.0[5] | At least one functional allele (e.g., 1/1, 1/4) |

| Ultrarapid Metabolizer (UM) | < 0.1 | Gene duplication of functional alleles (e.g., 1xN/1) |

Experimental Protocol for Debrisoquine Phenotyping

The following protocol outlines a typical procedure for CYP2D6 phenotyping using debrisoquine.

1. Subject Recruitment and Preparation:

-

Obtain informed consent from all participants.

-

Subjects should be in good health and free from any medications known to inhibit or induce CYP2D6 for at least one week prior to the study.

-

Subjects should abstain from alcohol and caffeine for 24 hours before and during the urine collection period.

-

A fasting period of at least 8 hours is recommended before debrisoquine administration.

2. Debrisoquine Administration:

-

Administer a single oral dose of 10 mg debrisoquine hydrobromide with a glass of water.[7] Some studies have used doses up to 20 mg.[8]

-

Record the exact time of administration.

3. Urine Collection:

-

Empty the bladder immediately before debrisoquine administration and discard this urine.

-

Collect all urine produced over the next 8 hours in a single container.[4]

-

Record the total volume of urine collected.

-

Store the urine sample at -20°C until analysis.

4. Analytical Methodology (HPLC):

-

Sample Preparation: Perform solid-phase extraction of the urine samples to isolate debrisoquine and 4-hydroxydebrisoquine.[9]

-

Chromatographic Separation: Utilize a High-Performance Liquid Chromatography (HPLC) system with a C18 column.[10][11]

-

Detection:

-

Quantification: Determine the concentrations of debrisoquine and 4-hydroxydebrisoquine by comparing their peak areas to those of known standards.

Data Analysis and Phenotype Classification

The classification of an individual's CYP2D6 phenotype is based on the calculated metabolic ratio (MR).

Applications in Research and Drug Development

CYP2D6 phenotyping using debrisoquine is a valuable tool in several areas:

-

Pharmacogenetic Research: To investigate the impact of CYP2D6 polymorphisms on drug metabolism and response in different populations.[12]

-

Clinical Trials: To stratify patient populations based on their metabolic capacity, which can help in optimizing drug dosage and minimizing adverse events.

-

Personalized Medicine: To guide therapeutic decisions for drugs that are substrates of CYP2D6, ensuring that patients receive the most appropriate and effective treatment based on their individual metabolic profile.

Conclusion

Debrisoquine hydrobromide remains a cornerstone for in vivo CYP2D6 phenotyping. Its well-characterized metabolic pathway and the clear distinction in metabolic ratios between different phenotypes provide a robust method for assessing CYP2D6 activity. The detailed protocol and data interpretation guidelines presented in this technical guide offer a framework for researchers and drug development professionals to accurately determine CYP2D6 phenotype, ultimately contributing to a better understanding of inter-individual differences in drug metabolism and the advancement of personalized medicine.

References

- 1. Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CYP2D6 Overview: Allele and Phenotype Frequencies - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. CYP2D6 - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. 3,4-DEHYDRODEBRISOQUINE, A NOVEL DEBRISOQUINE METABOLITE FORMED FROM 4-HYDROXYDEBRISOQUINE THAT IMPACTS THE CYP2D6 METABOLIC RATIO - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The prototypic pharmacogenetic drug debrisoquine is a substrate of the genetically polymorphic organic cation transporter OCT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Debrisoquine hydroxylation phenotyping in geriatric psychopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Disposition of debrisoquine in Caucasians with different CYP2D6-genotypes including those with multiple genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of debrisoquine and 4-hydroxydebrisoquine in urine by high-performance liquid chromatography with fluorescence detection after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Debrisoquine/sparteine hydroxylation genotype and phenotype: analysis of common mutations and alleles of CYP2D6 in a European population - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical and physical properties of Debrisoquin hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical and physical properties of Debrisoquin Hydrobromide. The information is intended to support research, drug development, and quality control activities by providing key data points, experimental methodologies, and visualization of relevant biological pathways and analytical workflows.

Chemical and Physical Properties

This compound is the hydrobromide salt of debrisoquin, an antihypertensive agent. Its chemical and physical characteristics are crucial for its formulation, delivery, and biological activity.

Identity and Structure

| Property | Value |

| Chemical Name | 3,4-Dihydro-1H-isoquinoline-2-carboximidamide hydrobromide |

| Synonyms | Debrisoquin HBr, Ro 5-3307 |

| CAS Number | 1131-65-3 |

| Molecular Formula | C₁₀H₁₄BrN₃ |

| Molecular Weight | 256.14 g/mol |

| Chemical Structure |

Physicochemical Data

A summary of the key physicochemical properties of debrisoquin and its salts is presented below. Note that some data pertains to debrisoquin base or other salt forms, providing a close approximation for the hydrobromide salt.

| Property | Value | Source |

| Melting Point | 278-280 °C (for debrisoquin base) | [1] |

| pKa (Strongest Basic) | 12.47 (predicted for debrisoquin base) | [1] |

| LogP | 0.75 (for debrisoquin base) | [1] |

| Water Solubility | 0.842 mg/mL (predicted for debrisoquin base) | [1] |

| 20 mg/mL (with heat, for debrisoquin sulfate) | [2] | |

| 25 mg/mL (with sonication and heat to 60°C, for debrisoquin hydroiodide) | [3] | |

| DMSO Solubility | >5 mg/mL (for debrisoquin sulfate) | [2] |

| 175 mg/mL (with sonication, for debrisoquin hydroiodide) | [3] |

Experimental Protocols

This section outlines detailed methodologies for the determination of key physical and chemical properties of this compound.

Melting Point Determination (Capillary Method)

This protocol is a general procedure for determining the melting point of a crystalline pharmaceutical compound like this compound.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (closed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is finely powdered and completely dry. If necessary, grind the sample gently in a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample until a small amount of material enters the tube. Invert the tube and tap the closed end on a hard surface to pack the powder into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Approximate Melting Point Determination: If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/minute) to get a preliminary range.

-

Accurate Melting Point Determination: Allow the apparatus to cool. Insert a new capillary with the sample. Heat at a medium rate to about 20 °C below the expected melting point. Then, reduce the heating rate to approximately 1-2 °C/minute.

-

Observation and Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the clear point). The melting range is the interval between these two temperatures. For a pure compound, this range should be narrow (0.5-1.5 °C).

pKa Determination by Potentiometric Titration

This protocol describes a general method for determining the acid dissociation constant (pKa) of a pharmaceutical substance.[5][6]

Apparatus and Reagents:

-

Potentiometer with a combined pH electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Standardized 0.1 M hydrochloric acid (HCl)

-

Standardized 0.1 M sodium hydroxide (NaOH)

-

Potassium chloride (KCl) for ionic strength adjustment

-

Deionized water

-

Nitrogen gas

Procedure:

-

Electrode Calibration: Calibrate the pH electrode using standard buffers (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Accurately weigh a sufficient amount of this compound and dissolve it in deionized water to prepare a solution of known concentration (e.g., 1 mM). Add KCl to maintain a constant ionic strength (e.g., 0.15 M).

-

Titration Setup: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Purge the solution with nitrogen gas for about 15 minutes to remove dissolved carbon dioxide and maintain an inert atmosphere.

-

Titration: Immerse the calibrated pH electrode and the tip of the burette into the solution. While stirring, add small, precise increments of the standardized NaOH solution.

-

Data Collection: After each addition of titrant, allow the pH reading to stabilize and record the pH and the volume of titrant added. Continue the titration until the pH has passed the equivalence point, as indicated by a significant jump in pH.

-

Data Analysis: Plot the pH versus the volume of NaOH added to obtain a titration curve. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the average volume to more accurately determine the equivalence point.

Metabolic Pathway

Debrisoquin is a classic probe substrate for the polymorphic cytochrome P450 enzyme, CYP2D6.[7] Its metabolism is a key determinant of its therapeutic effect and is subject to significant inter-individual variability due to genetic polymorphisms in the CYP2D6 gene.

Caption: Metabolic pathway of debrisoquin primarily via CYP2D6.

Analytical Methodologies

The quantification of debrisoquin and its metabolites in various matrices is essential for pharmacokinetic and pharmacogenetic studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) for Urine Analysis

This section outlines a typical HPLC method for the simultaneous determination of debrisoquin and its major metabolite, 4-hydroxydebrisoquine, in urine.[8][9]

Caption: Workflow for HPLC analysis of debrisoquin in urine.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM sodium dihydrogen orthophosphate, pH adjusted) and an organic modifier (e.g., acetonitrile). A typical ratio could be 80:20 (buffer:acetonitrile).

-

Flow Rate: 0.8 - 1.2 mL/min

-

Detection: UV absorbance at 210 nm

-

Injection Volume: 20 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Plasma Analysis

GC-MS provides high sensitivity and selectivity for the analysis of debrisoquin and its metabolites in plasma.[10][11]

Caption: Workflow for GC-MS analysis of debrisoquin in plasma.

Typical GC-MS Parameters:

-

GC Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An initial oven temperature of around 100 °C, ramped up to approximately 280 °C.

-

Injection Mode: Splitless.

-

MS Ionization: Electron Impact (EI) at 70 eV.

-

MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for debrisoquin and its metabolites.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum of the related metabolite, 3,4-dehydrodebrisoquine, shows characteristic signals for the aromatic and vinyl protons.[12] For debrisoquin, one would expect signals corresponding to the aromatic protons of the isoquinoline ring system, as well as signals for the methylene protons of the dihydroisoquinoline and the protons of the guanidinium group.

-

¹³C NMR: Predicted ¹³C NMR data for debrisoquin is available in databases like DrugBank.[1] Experimental determination would reveal distinct signals for the carbon atoms of the isoquinoline core and the guanidinium carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for N-H stretching and bending vibrations of the guanidinium group, C-H stretching of the aromatic and aliphatic portions, and C=N stretching of the amidine group.

-

UV-Vis Spectroscopy: this compound is expected to exhibit UV absorption maxima characteristic of the isoquinoline chromophore. HPLC methods often utilize detection wavelengths around 210 nm, indicating significant absorbance in this region.[9]

Conclusion

This technical guide provides a consolidated resource on the chemical and physical properties of this compound, along with detailed experimental and analytical methodologies. The presented data and workflows are intended to be a valuable tool for researchers and professionals in the pharmaceutical sciences, facilitating further investigation and development related to this compound. It is recommended to validate all analytical methods for their intended use and to consult primary literature for the most up-to-date information.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Debrisoquine 581-88-4 [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Melting Point Test - CD Formulation [formulationbio.com]

- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Debrisoquine | C10H13N3 | CID 2966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity [mdpi.com]

- 12. 3,4-DEHYDRODEBRISOQUINE, A NOVEL DEBRISOQUINE METABOLITE FORMED FROM 4-HYDROXYDEBRISOQUINE THAT IMPACTS THE CYP2D6 METABOLIC RATIO - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Debrisoquine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for debrisoquine hydrobromide, a potent antihypertensive agent. The synthesis involves a multi-step process, commencing with the formation of the core 1,2,3,4-tetrahydroisoquinoline structure, followed by a guanylation reaction and subsequent conversion to its hydrobromide salt. This document outlines the experimental protocols, key reagents, and reaction mechanisms, supported by data tables and process diagrams to facilitate understanding and replication in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of debrisoquine hydrobromide can be conceptually divided into three main stages:

-

Synthesis of 1,2,3,4-Tetrahydroisoquinoline (THIQ): The foundational heterocyclic scaffold of debrisoquine.

-

N-Guanylation of 1,2,3,4-Tetrahydroisoquinoline: The introduction of the crucial guanidine moiety.

-

Formation of Debrisoquine Hydrobromide: Conversion of the debrisoquine free base into its stable hydrobromide salt.

A visual representation of this synthetic pathway is provided below.

Caption: Overall synthetic pathway for debrisoquine hydrobromide.

Experimental Protocols

A common and efficient method for the synthesis of the THIQ core is the catalytic hydrogenation of isoquinoline.

Experimental Protocol:

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve isoquinoline (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of Platinum(IV) oxide (PtO2, Adams' catalyst) or Palladium on carbon (Pd/C) to the solution.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to a temperature of 50-70 °C.

-

Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to obtain crude 1,2,3,4-tetrahydroisoquinoline. The product can be further purified by vacuum distillation or crystallization if necessary.

Experimental Workflow Diagram:

Caption: Experimental workflow for the synthesis of THIQ.

The introduction of the guanidine group can be achieved by reacting THIQ with a suitable guanylating agent, such as S-methylisothiourea sulfate.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,2,3,4-tetrahydroisoquinoline (1 equivalent) in a suitable solvent like water or ethanol.

-

Reagent Addition: Add S-methylisothiourea sulfate (0.5-1 equivalent) to the solution. The reaction is typically carried out under neutral or slightly basic conditions.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours.

-

Reaction Monitoring: Monitor the formation of debrisoquine by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude debrisoquine free base can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

The final step is the conversion of the debrisoquine free base to its hydrobromide salt to improve its stability and solubility.

Experimental Protocol:

-

Dissolution: Dissolve the purified debrisoquine free base in a suitable organic solvent, such as isopropanol or ethanol.

-

Acidification: Cool the solution in an ice bath and slowly add a stoichiometric amount of concentrated hydrobromic acid (HBr) dropwise with stirring.

-

Crystallization: The debrisoquine hydrobromide salt will precipitate out of the solution. Allow the mixture to stir in the ice bath for a period to ensure complete precipitation.

-

Isolation: Collect the crystalline product by vacuum filtration.

-

Drying: Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities and dry under vacuum to obtain the final debrisoquine hydrobromide.

Data Presentation

The following tables provide a template for recording quantitative data for each synthetic step. The values provided are hypothetical and should be determined experimentally.

Table 1: Synthesis of 1,2,3,4-Tetrahydroisoquinoline

| Parameter | Value |

| Starting Material | Isoquinoline |

| Reagents | H₂, PtO₂/Pd-C, Methanol |

| Reaction Time | 4-8 hours |

| Temperature | 50-70 °C |

| Pressure | 50-100 psi |

| Yield | To be determined |

| Purity (GC-MS) | To be determined |

Table 2: N-Guanylation of 1,2,3,4-Tetrahydroisoquinoline

| Parameter | Value |

| Starting Material | 1,2,3,4-Tetrahydroisoquinoline |

| Reagents | S-methylisothiourea sulfate, Water/Ethanol |

| Reaction Time | 6-12 hours |

| Temperature | Reflux |

| Yield | To be determined |

| Purity (LC-MS) | To be determined |

Table 3: Formation of Debrisoquine Hydrobromide

| Parameter | Value |

| Starting Material | Debrisoquine (Free Base) |

| Reagents | Hydrobromic acid, Isopropanol |

| Reaction Time | 1-2 hours |

| Temperature | 0 °C to Room Temperature |

| Yield | To be determined |

| Purity (HPLC) | To be determined |

| Melting Point | 278-280 °C[1] |

Logical Relationships in Synthesis

The synthesis of debrisoquine hydrobromide follows a logical progression where the complexity of the molecule is built up in a stepwise manner.

Caption: Logical flow from starting materials to the final product.

References

An In-Depth Technical Guide on the Core Adrenergic Neuron Blocking Activity of Debrisoquin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Debrisoquin is a potent adrenergic neuron blocking agent, historically used as an antihypertensive drug. Its mechanism of action, similar to that of guanethidine, involves the disruption of normal sympathetic nervous system function at the level of the postganglionic neuron. This technical guide provides a comprehensive overview of the core adrenergic neuron blocking activity of debrisoquin, focusing on its mechanism of action, quantitative data on its activity, detailed experimental protocols for its study, and visualization of the key pathways involved.

Mechanism of Action

Debrisoquin's primary effect is to inhibit the release of norepinephrine (NE) from sympathetic nerve terminals. This is achieved through a multi-step process:

-

Uptake into the Neuron: Debrisoquin is a substrate for the norepinephrine transporter (NET), also known as uptake-1, located on the presynaptic membrane of adrenergic neurons. It is actively transported into the neuron, competing with norepinephrine for uptake.[1][2]

-

Sequestration into Vesicles: Once inside the neuron, debrisoquin is concentrated within synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2).[1][2][3][4]

-

Displacement and Depletion of Norepinephrine: Debrisoquin displaces norepinephrine from the storage vesicles, leading to a gradual depletion of the neurotransmitter stores within the nerve terminal.[1][2]

-

Inhibition of Norepinephrine Release: The accumulation of debrisoquin within the vesicles and the depletion of norepinephrine ultimately block the release of the neurotransmitter in response to an action potential.[1][2]

This cascade of events results in a reduction of sympathetic tone on effector organs, such as blood vessels and the heart, leading to vasodilation and a decrease in blood pressure.

Quantitative Data

| Parameter | Value | Transporter/Enzyme | Cell Line/System | Reference |

| IC50 | 6.2 ± 0.8 µM | Organic Cation Transporter 1 (OCT1) | HEK293 cells | [2] |

| Km | 5.9 ± 1.5 µM | OCT1-mediated uptake | HEK293 cells | [2] |

| Vmax | 41.9 ± 4.5 pmol/min/mg protein | OCT1-mediated uptake | HEK293 cells | [2] |

| IC50 | 23800 nM (23.8 µM) | Cytochrome P450 1A1 (CYP1A1) | Not Specified | [1] |

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in debrisoquin's action and its experimental evaluation, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: Mechanism of debrisoquin's adrenergic neuron blocking activity.

Caption: Workflow for a Norepinephrine Transporter (NET) Inhibition Assay.

Caption: Workflow for a Tyramine Pressor Response Assay.

Experimental Protocols

Norepinephrine Transporter (NET) Inhibition Assay

This in vitro assay determines the potency of a compound in inhibiting the reuptake of norepinephrine into cells expressing the norepinephrine transporter.

Materials:

-

HEK293 cells stably expressing the human norepinephrine transporter (hNET)

-

Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)

-

Poly-D-lysine coated multi-well plates (e.g., 24-well or 96-well)

-

Krebs-Ringer-HEPES (KRH) buffer

-

Debrisoquin stock solution

-

Radiolabeled norepinephrine (e.g., [³H]-norepinephrine)

-

Scintillation fluid

-

Scintillation counter

-

Cell lysis buffer

Procedure:

-

Cell Culture: Culture hNET-expressing HEK293 cells in appropriate medium until they reach a suitable confluency.

-

Cell Plating: Seed the cells into poly-D-lysine coated multi-well plates at a density that will result in a confluent monolayer on the day of the assay.

-

Compound Incubation: On the day of the assay, aspirate the culture medium and wash the cells with KRH buffer. Pre-incubate the cells with varying concentrations of debrisoquin (or vehicle control) in KRH buffer for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.

-

Norepinephrine Uptake: Initiate the uptake reaction by adding a fixed concentration of radiolabeled norepinephrine to each well.

-

Incubation: Incubate the plates for a short period (e.g., 10-20 minutes) to allow for the uptake of the radiolabeled norepinephrine.

-

Termination of Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells multiple times with ice-cold KRH buffer.

-

Cell Lysis: Lyse the cells by adding a suitable lysis buffer to each well.

-

Quantification: Transfer the cell lysates to scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of debrisoquin that produces 50% inhibition of norepinephrine uptake (IC50) by fitting the data to a dose-response curve.

Tyramine Pressor Response Assay

This in vivo assay assesses the ability of a compound to block the indirect sympathomimetic effect of tyramine, which causes the release of norepinephrine from sympathetic nerve terminals.

Materials:

-

Male Wistar or Sprague-Dawley rats

-

Anesthetic (e.g., urethane or a combination of ketamine/xylazine)

-

Arterial and venous catheters

-

Pressure transducer and recording system

-

Debrisoquin solution

-

Tyramine hydrochloride solution

-

Saline (vehicle control)

Procedure:

-

Animal Preparation: Anesthetize the rat and surgically implant catheters into an artery (e.g., carotid or femoral) for blood pressure monitoring and a vein (e.g., jugular or femoral) for drug administration.

-

Stabilization: Allow the animal to stabilize for a period of time after surgery until a steady baseline blood pressure is achieved.

-

Drug Administration: Administer debrisoquin (or vehicle control) intravenously or intraperitoneally and allow sufficient time for the drug to take effect.

-

Tyramine Challenge: Administer incremental intravenous bolus doses of tyramine and record the resulting changes in blood pressure.

-

Data Analysis: Construct a dose-response curve for the pressor effect of tyramine in both the debrisoquin-treated and control groups. A rightward shift in the dose-response curve in the debrisoquin-treated group indicates inhibition of tyramine-induced norepinephrine release.

Isolated Rat Vas Deferens Adrenergic Neuron Blocking Assay

This ex vivo assay directly measures the ability of a compound to inhibit neurally-mediated contractions of smooth muscle.

Materials:

-

Male Wistar rats

-

Krebs-Henseleit solution

-

Organ bath with stimulating electrodes

-

Isotonic transducer and recording system

-

Debrisoquin solution

-

Norepinephrine solution

-

Tyramine solution

Procedure:

-

Tissue Preparation: Euthanize a rat and dissect out the vas deferens. Mount the tissue in an organ bath containing oxygenated Krebs-Henseleit solution maintained at 37°C.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for a period of time (e.g., 60 minutes).

-

Electrical Field Stimulation (EFS): Elicit neurogenic contractions by applying electrical field stimulation with appropriate parameters (e.g., frequency, pulse duration, voltage).

-

Compound Incubation: Add debrisoquin to the organ bath and incubate for a specified period.

-

Assessment of Blockade: Re-apply the EFS and observe the effect of debrisoquin on the contractile response. A reduction in the EFS-induced contraction indicates adrenergic neuron blockade.

-

Control Responses: Assess the responsiveness of the smooth muscle to exogenous norepinephrine and tyramine before and after debrisoquin administration to distinguish between pre- and post-synaptic effects. Debrisoquin should reduce the response to tyramine but not to exogenous norepinephrine.

Conclusion

Debrisoquin exerts its adrenergic neuron blocking activity through a well-defined mechanism involving uptake into the sympathetic neuron and subsequent disruption of norepinephrine storage and release. The experimental protocols detailed in this guide provide robust methods for characterizing and quantifying this activity. While a specific IC50 value for debrisoquin's inhibition of the norepinephrine transporter remains to be definitively established in publicly available literature, the provided data and methodologies offer a strong foundation for researchers and drug development professionals working with this and similar compounds. The continued investigation into the quantitative aspects of debrisoquin's interaction with neuronal transporters will further refine our understanding of its potent sympatholytic effects.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. The prototypic pharmacogenetic drug debrisoquine is a substrate of the genetically polymorphic organic cation transporter OCT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The role of the vesicular monoamine transporter 2 in the inhibitory effect of tetrabenazine and valbenazine compared to reserpine on the vesicular release of monoamine transmitters [frontiersin.org]

Debrisoquine Hydrobromide for Antiviral Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Debrisoquine, a guanidine isoquinoline derivative historically used as an antihypertensive agent, has emerged as a compound of interest in antiviral research. Its primary mechanism of action in this context is the inhibition of Transmembrane Serine Protease 2 (TMPRSS2), a host cell surface protein critical for the entry of several pathogenic viruses, most notably SARS-CoV-2. By blocking the proteolytic activity of TMPRSS2, debrisoquine prevents the necessary cleavage of the viral spike protein, thereby inhibiting viral fusion with the host cell membrane. This guide provides a comprehensive overview of the quantitative data, experimental protocols, and underlying mechanisms of debrisoquine's antiviral activity.

Mechanism of Action: Inhibition of TMPRSS2-Mediated Viral Entry

Debrisoquine's antiviral properties are attributed to its function as a noncovalent inhibitor of TMPRSS2.[1] This host protease is essential for the priming of the spike (S) protein of certain viruses, including SARS-CoV-2.[2] The S protein must be cleaved at two distinct sites for the virus to fuse with the host cell membrane and release its genetic material.[3] Debrisoquine binds to the active site of TMPRSS2, obstructing its ability to perform this critical cleavage, thus halting the viral entry process.[4]

The TMPRSS2-specific action of debrisoquine has been demonstrated in comparative cell line studies. In Calu-3 human lung cells, which have high TMPRSS2 expression, debrisoquine effectively inhibits SARS-CoV-2 infection.[1] Conversely, in Caco-2 cells, where viral entry is predominantly mediated by a cathepsin-dependent pathway and TMPRSS2 levels are significantly lower, debrisoquine shows no inhibitory effect.[1] This confirms that the antiviral activity of debrisoquine is directly linked to its inhibition of the TMPRSS2 pathway.[1]

Signaling Pathway Diagram

Quantitative Antiviral Data

The antiviral efficacy of debrisoquine is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the viral activity in vitro.

| Compound | Virus | Cell Line | Assay Type | IC50 (µM) | Cytotoxicity (CC50) | Reference |

| Debrisoquine | SARS-CoV-2 | Calu-3 | Viral Infectivity | 22 ± 1 | > 500 µM | [1] |

| Debrisoquine | Recombinant TMPRSS2 | Biochemical | Enzyme Activity | 23 ± 11 | N/A | [1] |

Experimental Protocols

The following sections detail the methodologies for assessing the antiviral activity of debrisoquine.

Cell-Based SARS-CoV-2 Infectivity Assay

This protocol is designed to measure the ability of debrisoquine to inhibit SARS-CoV-2 entry and replication in a biologically relevant human lung cell line.

Objective: To determine the IC50 of debrisoquine against SARS-CoV-2 in Calu-3 cells.

Materials:

-

Calu-3 cells (ATCC HTB-55)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Debrisoquine hydrobromide

-

SARS-CoV-2 isolate

-

96-well plates

-

Reagents for viral RNA quantification (qRT-PCR) or immunofluorescence staining

Procedure:

-

Cell Seeding: Seed Calu-3 cells in 96-well plates at a density that allows them to reach approximately 80-90% confluency on the day of infection.[5]

-

Compound Preparation: Prepare a serial dilution of debrisoquine hydrobromide in culture medium.

-

Pre-treatment: One to three hours prior to infection, remove the growth medium from the cells and add the debrisoquine dilutions.[6] Include a vehicle control (e.g., DMSO in medium).

-

Infection: Infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.1.[6]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[6]

-

Quantification of Viral Inhibition:

-

qRT-PCR: Isolate viral RNA from the cell supernatant and quantify the number of viral copies using qRT-PCR.

-

Immunofluorescence: Fix the cells, permeabilize them, and stain for a viral protein (e.g., Nucleocapsid). Use an image cytometer to count the number of infected cells.[6]

-

-

Data Analysis: Calculate the percentage of viral inhibition for each debrisoquine concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

-

Cytotoxicity Assay: In parallel, treat uninfected Calu-3 cells with the same concentrations of debrisoquine to determine the 50% cytotoxic concentration (CC50) using an appropriate cell viability assay (e.g., MTT or ATP-based assay).[7]

Workflow for Cell-Based Antiviral Assay

Biochemical TMPRSS2 Inhibition Assay

This in vitro assay directly measures the inhibition of recombinant TMPRSS2 enzymatic activity by debrisoquine.

Objective: To determine the IC50 of debrisoquine against the peptidase domain of TMPRSS2.

Materials:

-

Recombinant human TMPRSS2 (peptidase domain)

-

Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)

-

Assay buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl)

-

Debrisoquine hydrobromide

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Compound Dispensing: Dispense serial dilutions of debrisoquine into the wells of a 384-well plate.

-

Enzyme Addition: Add recombinant TMPRSS2 to the wells containing debrisoquine and incubate for 30 minutes at room temperature to allow for binding.[8]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to all wells.[8]

-

Incubation: Incubate the plate for 1 hour at room temperature.

-

Fluorescence Reading: Measure the fluorescence intensity using a plate reader (e.g., excitation at 340 nm, emission at 440 nm). The cleavage of the AMC group from the peptide substrate results in a fluorescent signal.

-

Data Analysis: Calculate the percentage of TMPRSS2 inhibition for each debrisoquine concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

Debrisoquine hydrobromide demonstrates clear in vitro antiviral activity against SARS-CoV-2 through the specific inhibition of the host protease TMPRSS2. Its efficacy in a human lung cell line at non-cytotoxic concentrations makes it a viable lead compound for further investigation. Future research should focus on structure-activity relationship (SAR) studies to develop debrisoquine analogues with increased potency and improved pharmacokinetic profiles.[1] While its current known antiviral spectrum is limited to TMPRSS2-dependent viruses, its potential against other emerging or re-emerging respiratory viruses that utilize this entry pathway warrants exploration. The protocols and data presented in this guide provide a solid foundation for researchers to build upon in the ongoing effort to develop novel host-targeted antiviral therapies.

References

- 1. TMPRSS2 Inhibitor Discovery Facilitated through an In Silico and Biochemical Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural insights and inhibition mechanism of TMPRSS2 by experimentally known inhibitors Camostat mesylate, Nafamostat and Bromhexine hydrochloride to control SARS-coronavirus-2: A molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. After the Hurricane: Anti-COVID-19 Drugs Development, Molecular Mechanisms of Action and Future Perspectives [mdpi.com]

- 4. TMPRSS2 inhibitor discovery facilitated through an in silico and biochemical screening platform - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Propagation of SARS-CoV-2 in Calu-3 Cells to Eliminate Mutations in the Furin Cleavage Site of Spike - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-Throughput SARS-CoV-2 Antiviral Testing Method Using the Celigo Image Cytometer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

Methodological & Application

Debrisoquine Hydrobromide: Application Notes and Experimental Protocols for CYP2D6 Phenotyping

For Researchers, Scientists, and Drug Development Professionals

Introduction

Debrisoquine, an antihypertensive agent, serves as a critical tool in clinical pharmacology and drug development as a selective probe for phenotyping the activity of Cytochrome P450 2D6 (CYP2D6).[1][2] This enzyme is responsible for the metabolism of a significant portion of clinically used drugs, and its activity varies considerably among individuals due to genetic polymorphisms.[2][3] Understanding an individual's CYP2D6 metabolic capacity is crucial for personalized medicine, optimizing drug dosage, and avoiding adverse drug reactions.[2] These application notes provide a comprehensive overview and detailed protocols for the use of debrisoquine in CYP2D6 phenotyping.

Mechanism of Action

Debrisoquine is an adrenergic neuron-blocking drug.[4] Its primary mechanism of action involves the inhibition of norepinephrine release from sympathetic nerve endings, leading to a decrease in blood pressure.[4] Debrisoquine is actively taken up into sympathetic neurons by the norepinephrine transporter (NET). Once inside the neuron, it is concentrated in storage vesicles, where it displaces norepinephrine, leading to a depletion of the neurotransmitter available for release.

Debrisoquine as a CYP2D6 Probe

The clinical utility of debrisoquine in research stems from its extensive and specific metabolism by CYP2D6 to its primary metabolite, 4-hydroxydebrisoquine.[5][6] The ratio of unchanged debrisoquine to its 4-hydroxy metabolite excreted in the urine, known as the Metabolic Ratio (MR), is a reliable indicator of an individual's CYP2D6 phenotype.[6][7] Individuals can be classified into three main groups:

-

Poor Metabolizers (PMs): Individuals with two non-functional CYP2D6 alleles, leading to a high MR.[3]

-

Extensive Metabolizers (EMs): Individuals with at least one functional CYP2D6 allele, resulting in a lower MR.

-

Ultrarapid Metabolizers (UMs): Individuals with multiple copies of functional CYP2D6 alleles, leading to a very low MR.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for debrisoquine relevant to its use as a CYP2D6 probe.

| Parameter | Value | Species | Notes |

| CYP2D6 Inhibition | |||

| Quinidine IC50 | 3.6 µM | Human | Potent competitive inhibitor of debrisoquine 4-hydroxylase.[1] |

| Quinidine Ki | 0.6 µM | Human | Competitive inhibition.[1] |

| Quinine IC50 | 223 µM | Human | Stereoisomer of quinidine, significantly less potent inhibitor.[1] |

| Quinine Ki | 13 µM | Human | Competitive inhibition.[1] |

| OCT1 Transporter | |||

| OCT1-mediated uptake KM | 5.9 ± 1.5 µM | Human | Debrisoquine is a substrate for the organic cation transporter 1 (OCT1), which facilitates its entry into hepatocytes.[9] |

| OCT1-mediated uptake Vmax | 41.9 ± 4.5 pmol/min/mg protein | Human | [9] |

| Clinical Phenotyping | |||

| Typical Oral Dose | 10 - 20 mg | Human | A single oral dose is typically administered for phenotyping studies.[8][10] |

| Metabolic Ratio (MR) Cutoff (PMs vs EMs) | > 12.6 | Human | In Caucasian populations, an MR of debrisoquine to 4-hydroxydebrisoquine in an 8-hour urine sample above 12.6 is indicative of a PM phenotype.[6] |

Signaling Pathways and Experimental Workflows

Debrisoquine Metabolism and CYP2D6 Phenotyping Workflow

Caption: Workflow for CYP2D6 phenotyping using debrisoquine.

In Vitro CYP2D6 Inhibition Assay Workflow

Caption: Workflow for an in vitro CYP2D6 inhibition assay.

Experimental Protocols

Protocol 1: In Vivo CYP2D6 Phenotyping in Humans

Objective: To determine the CYP2D6 phenotype of an individual by measuring the urinary metabolic ratio of debrisoquine to 4-hydroxydebrisoquine.

Materials:

-

Debrisoquine hydrobromide tablets (10 mg or 20 mg)

-

Urine collection containers

-

-20°C or -80°C freezer for sample storage

-

High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detector[5][11][12]

-

Debrisoquine and 4-hydroxydebrisoquine analytical standards

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Sodium dihydrogen phosphate or other buffer components

-

Solid-phase extraction (SPE) cartridges (optional, for sample clean-up)[11]

Procedure:

-

Subject Preparation: Subjects should abstain from any medications known to be CYP2D6 inhibitors or inducers for at least one week prior to the study. An overnight fast is recommended before debrisoquine administration.

-

Dosing: Administer a single oral dose of 10 mg or 20 mg of debrisoquine hydrobromide with a glass of water.[8][10]

-

Urine Collection: Collect all urine for a period of 8 hours post-dose.[6] Record the total volume.

-

Sample Processing and Storage: Aliquot a portion of the collected urine and store at -20°C or -80°C until analysis.

-

Sample Preparation for HPLC:

-

Thaw urine samples at room temperature.

-

Centrifuge a small aliquot to remove any particulate matter.

-

(Optional) Perform solid-phase extraction for sample clean-up and concentration.[11]

-

Dilute the urine sample with the mobile phase or water as needed.

-

-

HPLC Analysis:

-

Method 1 (UV Detection):

-

Method 2 (Fluorescence Detection):

-

Column: C18.

-

Mobile Phase: As above.

-

Detection: Fluorescence with excitation at 210 nm and emission at 290 nm.[11]

-

-

-

Data Analysis:

-

Quantify the concentrations of debrisoquine and 4-hydroxydebrisoquine in the urine samples using a standard curve.

-

Calculate the Metabolic Ratio (MR) as:

-

MR = [Debrisoquine concentration] / [4-Hydroxydebrisoquine concentration]

-

-

Phenotype classification based on MR (for Caucasians):

-

Poor Metabolizer (PM): MR > 12.6[6]

-

Extensive Metabolizer (EM): MR < 12.6

-

Ultrarapid Metabolizer (UM): Very low MR (e.g., < 0.1)

-

-

Protocol 2: In Vitro CYP2D6 Inhibition Assay using Human Liver Microsomes

Objective: To determine the inhibitory potential of a test compound on CYP2D6-mediated debrisoquine 4-hydroxylation.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Debrisoquine hydrobromide

-

4-hydroxydebrisoquine analytical standard

-

Test compound (potential inhibitor)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (containing an internal standard, e.g., a related but chromatographically resolved compound)

-

96-well plates

-

Incubator (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of debrisoquine, 4-hydroxydebrisoquine, and the test compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare working solutions of these compounds by diluting the stock solutions in the incubation buffer.

-

-

Incubation Setup:

-

In a 96-well plate, add the following to each well:

-

Human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL)

-

Potassium phosphate buffer

-

Debrisoquine (at a concentration near its Km for CYP2D6, if known, or a concentration that gives a robust signal)

-

Varying concentrations of the test compound (and a vehicle control).

-

-

Pre-incubate the plate at 37°C for 5-10 minutes to allow the test compound to interact with the microsomes.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

-

-

Incubation:

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

-

Termination of Reaction:

-

Stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Develop and validate an LC-MS/MS method for the sensitive and specific quantification of 4-hydroxydebrisoquine.

-

-

Data Analysis:

-